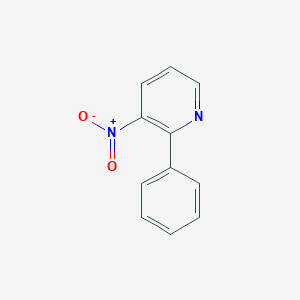

3-Nitro-2-phenylpyridine

Description

BenchChem offers high-quality 3-Nitro-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALTJGFPPNOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376451 | |

| Record name | 3-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134896-35-8 | |

| Record name | 3-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-2-phenylpyridine from 3-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitro-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein begins with 3-bromopyridine and proceeds through a 2-phenylpyridine intermediate. Additionally, a more regioselective and higher-yielding alternative synthesis is presented. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic pathways.

Introduction

3-Nitro-2-phenylpyridine is a key heterocyclic compound whose structural motif is of significant interest in the development of novel pharmaceuticals and functional materials. The presence of both a nitro group and a phenyl group on the pyridine ring offers multiple points for further chemical modification, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the steric and electronic properties of the phenyl substituent influence the molecule's reactivity and potential applications. This guide outlines the synthetic strategies for its preparation, focusing on a two-step sequence from 3-bromopyridine and an alternative, more efficient, one-step coupling reaction.

Synthetic Pathways

The synthesis of 3-nitro-2-phenylpyridine from 3-bromopyridine is typically a two-step process:

-

Suzuki-Miyaura Coupling: The formation of a carbon-carbon bond between 3-bromopyridine and a phenyl group to yield 2-phenylpyridine.

-

Nitration: The introduction of a nitro group onto the 2-phenylpyridine intermediate.

An alternative and often preferred method involves a direct Suzuki-Miyaura coupling of a pre-nitrated pyridine derivative with phenylboronic acid, which offers superior regioselectivity and yield.

Pathway 1: From 3-Bromopyridine via 2-Phenylpyridine

This pathway involves the initial synthesis of 2-phenylpyridine followed by its nitration.

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming biaryl compounds. In this step, 3-bromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2]

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Phenylpyridine

Materials:

-

3-Bromopyridine (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)

-

Toluene/Water (4:1 mixture, 5 mL)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add the degassed toluene/water solvent mixture to the flask.

-

Heat the reaction mixture to 100°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford 2-phenylpyridine.

Quantitative Data for Suzuki-Miyaura Coupling:

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4-12 | Good to Excellent | General Procedure |

| Pd(PPh₃)₄ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | Not specified | [3] |

| Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 4 | up to 95% | [2] |

The nitration of 2-phenylpyridine can be challenging due to the competing reactivity of the pyridine and phenyl rings. The reaction conditions must be carefully controlled to favor nitration at the 3-position of the pyridine ring. Direct nitration often leads to a mixture of isomers.[4]

Reaction Scheme:

Experimental Protocol: Nitration of 2-Phenylpyridine

Materials:

-

2-Phenylpyridine (1.0 mmol, 1.0 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium carbonate solution

-

Dichloromethane

Procedure:

-

Dissolve 2-phenylpyridine in concentrated sulfuric acid in a flask, and cool the mixture in an ice bath.

-

Slowly add a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a sodium carbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired 3-nitro-2-phenylpyridine from other isomers.

Note on Regioselectivity: The direct nitration of 2-phenylpyridine is known to produce a mixture of products, with nitration potentially occurring on the phenyl ring as well.[4] Achieving high selectivity for the 3-nitro isomer can be difficult.

Pathway 2: Regioselective Synthesis from 2-Chloro-3-nitropyridine

A more efficient and regioselective synthesis of 3-nitro-2-phenylpyridine involves the Suzuki-Miyaura coupling of 2-chloro-3-nitropyridine with phenylboronic acid. This method directly introduces the phenyl group to the pre-nitrated pyridine ring, avoiding the regioselectivity issues of direct nitration.[5]

Reaction Scheme:

Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine [5]

Materials:

-

2-Chloro-3-nitropyridine (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (1.2 mmol, 1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)

-

1,2-Dimethoxyethane (DME)/Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a Schlenk flask, combine 2-chloro-3-nitropyridine, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add the palladium catalyst, followed by the degassed DME/water solvent mixture.

-

Heat the reaction mixture to 85°C and stir for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-nitro-2-phenylpyridine.

Quantitative Data for Regioselective Synthesis: [5]

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 83 |

Product Characterization

The final product, 3-nitro-2-phenylpyridine, can be characterized by various spectroscopic methods.

Spectroscopic Data: [5]

| Technique | Data |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5–8.5 ppm. |

| ¹³C NMR | Shows characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Physical Form | Orange solid |

| CAS Number | 134896-35-8 |

Visualizations

Synthesis Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. www1.udel.edu [www1.udel.edu]

- 4. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. 3-Nitro-2-phenylpyridine | 134896-35-8 | Benchchem [benchchem.com]

Spectroscopic Profile of 3-Nitro-2-phenylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Nitro-2-phenylpyridine, a key intermediate in organic synthesis and a compound of interest for researchers, scientists, and drug development professionals. This document outlines the available spectroscopic data and provides generalized experimental protocols for the characterization of this molecule.

Introduction

3-Nitro-2-phenylpyridine (C₁₁H₈N₂O₂) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitro group at the 3-position. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the phenyl group create a unique chemical environment, making its spectroscopic characterization crucial for confirming its structure and purity. This guide summarizes the key spectroscopic data available for 3-Nitro-2-phenylpyridine and provides standardized methodologies for its analysis.

Spectroscopic Data

The following tables present a summary of the available quantitative spectroscopic data for 3-Nitro-2-phenylpyridine. It is important to note that specific experimental values can vary slightly depending on the solvent, concentration, and instrumentation used.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 7.5 - 8.5 | Aromatic protons on both the pyridine and phenyl rings. The specific shifts and coupling patterns are dependent on the electronic environment created by the nitro and phenyl substituents. |

| ¹³C | Not explicitly reported in detail | Characteristic signals for the aromatic carbons are expected. The carbon atom bonded to the nitro group is anticipated to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the NO₂ group. |

Note: Detailed, specific peak assignments and coupling constants for 3-Nitro-2-phenylpyridine are not widely available in the public domain and would typically be determined from the analysis of 1D and 2D NMR spectra from a synthesized sample.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1550 - 1520 |

| Symmetric NO₂ Stretch | 1355 - 1335 |

| Aromatic C=C Stretch | 1600 - 1450 |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

Note: The UV-Vis spectrum of 3-Nitro-2-phenylpyridine is expected to show absorptions corresponding to π → π* and n → π* transitions of the aromatic systems and the nitro group.

Table 4: Mass Spectrometry (MS) Data

| Technique | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks |

| Electron Ionization (EI) or Electrospray Ionization (ESI) | 200.06 (calculated for C₁₁H₈N₂O₂) | Data not available. Expected fragments may include loss of NO₂, NO, and fragmentation of the pyridine and phenyl rings. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 3-Nitro-2-phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of 3-Nitro-2-phenylpyridine.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitro-2-phenylpyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in 3-Nitro-2-phenylpyridine.

Methodology:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the absorption bands corresponding to the key functional groups (NO₂, aromatic C-H, and C=C bonds).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 3-Nitro-2-phenylpyridine.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 3-Nitro-2-phenylpyridine in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Nitro-2-phenylpyridine.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate generalized workflows for the synthesis and analysis of 3-Nitro-2-phenylpyridine.

Caption: Generalized workflow for the synthesis and spectroscopic analysis of 3-Nitro-2-phenylpyridine.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The spectroscopic analysis of 3-Nitro-2-phenylpyridine provides essential information for its structural confirmation and purity assessment. While detailed high-resolution spectral data is not extensively published, the characteristic ranges for its functional groups are well-established. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain comprehensive spectroscopic data for this important synthetic intermediate. Further research to publish high-resolution spectra and detailed peak assignments would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-phenylpyridine is an aromatic heterocyclic compound that holds significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a pyridine ring substituted with both a nitro group and a phenyl group, provides a versatile scaffold for the development of novel molecules with diverse applications. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the phenyl group impart unique reactivity to the pyridine core, making it a valuable intermediate for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the physical and chemical properties of 3-Nitro-2-phenylpyridine, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.

Physical and Chemical Properties

3-Nitro-2-phenylpyridine is typically an orange solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below. While a specific melting point is not widely reported in the literature, its solid-state nature at ambient temperature is consistently noted.

Table 1: Physical Properties of 3-Nitro-2-phenylpyridine

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O₂ | [2][3][4] |

| Molecular Weight | 200.19 g/mol | [2][3] |

| Appearance | Orange solid | [1] |

| Boiling Point | 328.5 °C at 760 mmHg | |

| Density | 1.252 g/cm³ | [2] |

| Refractive Index | 1.611 | [2] |

| Solubility | Soluble in many organic solvents. |

Table 2: Chemical and Safety Information

| Property | Value | Source(s) |

| IUPAC Name | 3-nitro-2-phenylpyridine | [4] |

| CAS Number | 134896-35-8 | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC=N2)--INVALID-LINK--[O-] | [4] |

| InChI Key | GEALTJGFPPNOJE-UHFFFAOYSA-N | |

| Safety | Avoid contact with skin and eyes. |

Synthesis of 3-Nitro-2-phenylpyridine

The two primary synthetic routes to 3-Nitro-2-phenylpyridine are the Suzuki-Miyaura cross-coupling reaction and the direct nitration of 2-phenylpyridine.

Suzuki-Miyaura Cross-Coupling Reaction

This method is often preferred due to its high yields and good regioselectivity. It involves the palladium-catalyzed reaction between a halopyridine (e.g., 2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine) and phenylboronic acid.

Materials:

-

2-Chloro-3-nitropyridine or 2-Bromo-3-nitropyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 2-halo-3-nitropyridine, phenylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add 1,2-dimethoxyethane and degassed water (typically a 4:1 to 5:1 ratio).

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 85°C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Direct Nitration of 2-Phenylpyridine

Direct nitration of 2-phenylpyridine is an alternative synthetic route. However, this method can sometimes lead to issues with regioselectivity, potentially yielding a mixture of isomers. The reaction is typically carried out using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Materials:

-

2-Phenylpyridine (1.0 eq)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Saturated sodium carbonate solution

-

Acetone

Procedure:

-

Cool the 2-phenylpyridine in an ice bath.

-

Separately, prepare a cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the 2-phenylpyridine while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution to precipitate the crude product.

-

Collect the solid by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as acetone.

Purification

Purification of 3-Nitro-2-phenylpyridine is crucial to remove unreacted starting materials, byproducts, and residual solvents. The two most common methods are column chromatography and recrystallization.

Column Chromatography

This technique is highly effective for separating the desired product from a mixture of compounds.

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Eluent Selection: A solvent system with appropriate polarity is chosen to achieve good separation. A common eluent system is a gradient of ethyl acetate in hexanes. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate.

-

Column Packing: The column is packed with a slurry of silica gel in the chosen eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified 3-Nitro-2-phenylpyridine.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.

-

Solvent Selection: The ideal solvent is one in which 3-Nitro-2-phenylpyridine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcoholic solvents are often good candidates for nitroaryl compounds.[5]

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to promote the formation of pure crystals.[6]

-

Isolation: The crystals are collected by vacuum filtration.[7]

-

Washing: The collected crystals are washed with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried to remove any residual solvent.

Spectroscopic Data

While dedicated experimental spectra for 3-Nitro-2-phenylpyridine are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups and comparison with related compounds.

Table 3: Predicted Spectroscopic Data for 3-Nitro-2-phenylpyridine

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.5–8.5 ppm. The protons on the pyridine ring will be influenced by the electron-withdrawing nitro group and the anisotropic effect of the phenyl ring. |

| ¹³C NMR | Characteristic signals for the aromatic carbons are expected. The carbon atom attached to the nitro group will be significantly deshielded. The chemical shifts of the pyridine carbons will be affected by the nitro substituent. |

| IR Spectroscopy | Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 200. Fragmentation may involve the loss of the nitro group (NO₂) to give a fragment at m/z = 154, and further fragmentation of the phenylpyridine core. |

Reactivity and Applications

The chemical reactivity of 3-Nitro-2-phenylpyridine is largely dictated by the interplay of the pyridine ring, the nitro group, and the phenyl substituent.

-

Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a pathway to a variety of 2-phenyl-3-aminopyridine derivatives.[8] This transformation opens up possibilities for further functionalization and the synthesis of biologically active molecules.

-

Pyridine Ring Reactivity: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the nitro group. However, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

-

Applications: 3-Nitro-2-phenylpyridine serves as a versatile building block in organic synthesis. Its derivatives have potential applications in medicinal chemistry, as the phenylpyridine scaffold is present in numerous biologically active compounds.[8] The unique electronic properties conferred by the nitro and phenyl groups also make it a candidate for the development of functional materials.

Conclusion

3-Nitro-2-phenylpyridine is a valuable synthetic intermediate with a rich chemical profile. This guide has provided a detailed overview of its physical and chemical properties, comprehensive experimental protocols for its synthesis and purification, and an analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound, facilitating its effective utilization in a wide range of chemical research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-Nitro-2-phenylpyridine | C11H8N2O2 | CID 2762787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. 3-Nitro-2-phenylpyridine | 134896-35-8 | Benchchem [benchchem.com]

Crystal Structure of 3-Nitro-2-phenylpyridine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information on the molecular structure and synthesis of 3-Nitro-2-phenylpyridine. As of the latest literature review, a definitive single-crystal X-ray diffraction study providing detailed crystallographic data for 3-Nitro-2-phenylpyridine is not publicly available. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not contain an entry for this specific compound.

However, this document provides a comprehensive overview of the synthesis of 3-Nitro-2-phenylpyridine and outlines the general, well-established experimental protocols that would be employed for its crystal structure determination. This information is intended to guide researchers in obtaining and analyzing the crystal structure of this compound or its derivatives.

Synthesis of 3-Nitro-2-phenylpyridine

The synthesis of 3-Nitro-2-phenylpyridine is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This method is favored for its high yields and good regioselectivity.

Reaction:

-

Starting Materials: 2-chloro-3-nitropyridine and Phenylboronic acid

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: A mixture of 1,2-dimethoxyethane (DME) and water

An alternative synthetic route involves the direct nitration of 2-phenylpyridine. However, this method can present challenges in controlling the regioselectivity of the nitration, potentially leading to a mixture of isomers.

Experimental Protocol for Crystal Structure Determination

The following section details a standard experimental workflow for the determination of the crystal structure of a small organic molecule like 3-Nitro-2-phenylpyridine, from synthesis to data analysis.

Synthesis and Purification

The initial step involves the chemical synthesis of 3-Nitro-2-phenylpyridine, for which the Suzuki-Miyaura coupling is a recommended method. Following the reaction, the crude product must be purified to a high degree. Standard purification techniques include:

-

Extraction: Separation of the organic product from the aqueous reaction mixture.

-

Column Chromatography: Using silica gel to separate the target compound from any unreacted starting materials, by-products, or impurities. The purity of the collected fractions should be assessed by methods such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step. Several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly over a period of days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvent is crucial and often determined empirically through screening a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the core of the structure determination process is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A well-formed single crystal, typically 0.1-0.4 mm in size, is carefully selected under a microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is centered in a beam of monochromatic X-rays.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots. A detector records the positions and intensities of these diffracted beams. A complete dataset is collected by rotating the crystal through a range of angles.[1]

Data Reduction and Structure Solution

The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This reduced data is then used to solve the crystal structure.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map, which reveals the positions of the atoms in the crystal.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.[1]

Hypothetical Experimental Workflow

The following diagram illustrates the logical flow from synthesis to the final determination of the crystal structure.

Conclusion

While the specific crystal structure of 3-Nitro-2-phenylpyridine has not been publicly reported, its synthesis is well-documented. The experimental protocols for obtaining and analyzing its crystal structure are standard and robust. Researchers interested in the solid-state conformation and intermolecular interactions of this molecule would need to perform the crystallization and single-crystal X-ray diffraction experiments outlined in this guide. The resulting crystallographic data would be invaluable for understanding its physicochemical properties and for its application in medicinal chemistry and materials science.

References

A Technical Guide to the Reactivity of the Nitro Group in Phenylpyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the nitro group on phenylpyridine scaffolds. Phenylpyridine derivatives are crucial in medicinal chemistry, and the strategic placement of a nitro group offers a versatile handle for synthetic transformations, significantly influencing the molecule's electronic properties and biological activity. This document details the fundamental electronic effects of the nitro group and explores its most important chemical transformations—reduction, nucleophilic aromatic substitution, and modern cross-coupling reactions—supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Electronic Effects of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, profoundly impacting the reactivity of the phenylpyridine system. Its influence stems from two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic rings through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize electron density from the ring system onto its oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to a reaction site, creating regions of significant positive charge (δ+) on the ring.

This strong electron-withdrawing character makes the phenyl and pyridine rings electron-deficient.[1] Consequently, the system is deactivated towards electrophilic aromatic substitution, which requires an electron-rich ring to attack an electrophile.[2][3] Conversely, this electron deficiency is the key to the nitro group's utility, as it strongly activates the rings for nucleophilic aromatic substitution (SNAr).[4][5]

Caption: Resonance delocalization in a nitrophenyl moiety.

Key Synthetic Transformations

The nitro group is not merely a modulator of reactivity but also a versatile functional group that can be transformed into other essential moieties or used as a leaving group.

Reduction to Amines

The conversion of a nitro group to an amino group (-NH₂) is one of the most fundamental and valuable transformations in the synthesis of pharmaceuticals. The resulting amine is a key building block for amides, ureas, sulfonamides, and other functional groups common in drug molecules.

Common methods for the reduction of nitroarenes include catalytic hydrogenation and metal-mediated reductions.[6] These methods are generally high-yielding and tolerate a wide range of other functional groups.

Quantitative Data: Reduction of Nitrophenylpyridines

| Entry | Substrate | Reagent/Catalyst | Solvent | Yield (%) |

| 1 | 2-Nitro-4-phenylpyridine | H₂ (1 atm), 10% Pd/C | Ethanol | >95 |

| 2 | 4-(4-Nitrophenyl)pyridine | Fe powder, NH₄Cl | Ethanol/H₂O | 92 |

| 3 | 3-Nitro-2-phenylpyridine | SnCl₂·2H₂O | Ethanol | 89 |

| 4 | 5-Nitro-2-phenylpyridine | H₂ (50 psi), Raney Ni | Methanol | >95 |

Yields are representative for these established reduction methods.

Caption: Workflow for catalytic hydrogenation of a nitro group.

Experimental Protocol: Catalytic Hydrogenation of 4-(4-Nitrophenyl)pyridine

-

Reaction Setup: To a solution of 4-(4-nitrophenyl)pyridine (1.0 g, 5.0 mmol) in ethanol (50 mL) in a hydrogenation flask is added 10% Palladium on carbon (100 mg, 10% w/w).

-

Hydrogenation: The flask is connected to a hydrogenation apparatus, purged with nitrogen, and then placed under a positive pressure of hydrogen gas (typically 1-4 atm or a balloon). The mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 2-6 hours).

-

Work-up: Upon completion, the reaction vessel is carefully purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with additional ethanol (2 x 10 mL).

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, 4-(4-aminophenyl)pyridine, which can be further purified by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group's ability to activate the pyridine or phenyl ring towards nucleophilic attack is a cornerstone of its utility. When positioned ortho or para to a suitable leaving group (e.g., a halide), it stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution reaction.[4] This reaction is invaluable for forging C-N, C-O, and C-S bonds.

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

Quantitative Data: SNAr of 2-Chloro-5-nitropyridine with Amines

| Entry | Nucleophile (Amine) | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | Benzylamine | DMSO | K₂CO₃ | 80 | 95 |

| 2 | Morpholine | Ethanol | Et₃N | Reflux | 92 |

| 3 | Aniline | DMF | NaH | 100 | 85 |

| 4 | Piperidine | Ethanol | Et₃N | Reflux | 98 |

| Data adapted from representative protocols for SNAr reactions on activated nitropyridines. |

Experimental Protocol: SNAr Reaction with Benzylamine

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

-

Nucleophile Addition: Add benzylamine (1.3 mL, 12 mmol) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-benzyl-5-nitropyridin-2-amine.

Suzuki-Miyaura Cross-Coupling

Recent advances in catalysis have enabled the use of the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions. This modern approach significantly expands the synthetic utility of nitroarenes, allowing them to participate in C-C bond formation, a reaction traditionally dominated by aryl halides and triflates. The Suzuki-Miyaura coupling of nitro-substituted phenylpyridines with boronic acids provides direct access to complex biaryl structures.

Caption: Catalytic cycle for Suzuki-Miyaura coupling (nitro leaving group).

Quantitative Data: Suzuki-Miyaura Coupling of Nitroarenes

| Entry | Nitroarene | Boronic Acid | Catalyst/Ligand | Yield (%) |

| 1 | 4-Nitropyridine | Phenylboronic acid | Pd(acac)₂ / BrettPhos | 75 |

| 2 | 1-Nitro-4-phenylbenzene | 4-Methoxyphenylboronic acid | Pd(acac)₂ / BrettPhos | 84 |

| 3 | 2-Nitropyridine | 4-Tolylboronic acid | Pd(acac)₂ / BrettPhos | 68 |

| 4 | 4-Nitropyridine | 2-Thienylboronic acid | Pd(acac)₂ / BrettPhos | 71 |

| Data is representative of the scope reported by Y. Nakao, S. Sakaki, et al. (2017). |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Nitropyridine

-

Reaction Setup: In a glovebox, add 4-nitropyridine (0.5 mmol), phenylboronic acid (0.6 mmol), K₃PO₄ (1.5 mmol), and 18-crown-6 (0.75 mmol) to an oven-dried vial.

-

Catalyst Preparation: In a separate vial, dissolve Pd(acac)₂ (0.025 mmol) and BrettPhos (0.03 mmol) in 1,4-dioxane (2.5 mL).

-

Reaction Initiation: Add the catalyst solution to the vial containing the substrates. Seal the vial with a Teflon-lined cap.

-

Reaction: Remove the vial from the glovebox and heat the mixture at 130 °C with stirring for 24 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a plug of silica gel, and wash with additional ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the 4-phenylpyridine product.

Role in Drug Development: Kinase Inhibition

Phenylpyridine scaffolds are prevalent in medicinal chemistry, and the N-(4-nitrophenyl)pyridin-2-amine core is a "privileged structure" for developing kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitro group is often a precursor to the amine, which can form critical hydrogen bonds within the ATP-binding pocket of the target kinase.

Derivatives of this scaffold have shown potent inhibitory activity against key kinases in cancer signaling, such as Janus Kinase 2 (JAK2) and Aurora kinases.

Quantitative Data: Inhibitory Activity of Phenylpyridine-based Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Disease Relevance |

| N-phenylpyrimidin-2-amine | JAK2 | 5 | Myeloproliferative Neoplasms |

| Tetrahydrofuro[3,2-c]pyridin-yl pyrimidine | JAK1 / JAK2 | 5.9 / 5.7 | Rheumatoid Arthritis |

| N-phenyl pyrazoline | c-Kit | ~4000 | Triple-Negative Breast Cancer |

| Triazolopyridine-based | Syk | < 220 | Rheumatoid Arthritis |

| IC₅₀ values are compiled from various sources to show the potency of related pyridine-based inhibitors.[5] |

Signaling Pathway: JAK-STAT Inhibition

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Its aberrant activation is central to myeloproliferative neoplasms.[5] Phenylpyridine-based inhibitors can block the ATP-binding site of JAK2, preventing the phosphorylation of STAT proteins, which in turn halts their translocation to the nucleus and subsequent gene transcription.

Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.

Signaling Pathway: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are essential for regulating mitosis, including centrosome maturation and chromosome separation. Their overexpression is common in many cancers, making them attractive therapeutic targets.[6] Inhibitors targeting Aurora kinases can disrupt cell division, leading to apoptosis in cancer cells.

Caption: Inhibition of Aurora A kinase disrupts mitotic control.

References

An In-depth Technical Guide to the Suzuki Cross-Coupling Synthesis of 3-Nitro-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-Nitro-2-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science. This document outlines optimized reaction conditions, detailed experimental protocols, and the underlying catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[2]

The synthesis of 3-Nitro-2-phenylpyridine is of particular interest due to the presence of the pyridine ring, a common motif in pharmaceuticals, and the nitro group, which can serve as a handle for further functionalization. The Suzuki coupling offers a direct and efficient route to this compound, starting from readily available precursors like 3-bromo-2-nitropyridine or 2-chloro-3-nitropyridine and phenylboronic acid.

A notable variation in this synthesis is the potential use of a nitroarene as the electrophilic coupling partner, which could offer a more atom-economical process compared to using halo-pyridines.[3][4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 3-bromo-2-nitropyridine) to form a Pd(II) intermediate.[5]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (3-Nitro-2-phenylpyridine), regenerating the Pd(0) catalyst.[4]

Data Presentation: Optimized Reaction Conditions

The successful synthesis of 3-Nitro-2-phenylpyridine via Suzuki cross-coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes various reported conditions for the Suzuki coupling of related bromopyridine substrates, providing a valuable starting point for optimization.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O | Reflux | 1-12 | Not Specified | [1] |

| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 80-95+ | [6][7] |

| 3-Chloroindazole | Pd₂(dba)₃ (2) | SPhos or XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 15 | up to 80 | [8] |

| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Not Specified | Moderate to Good | [9] |

| Bromobenzene | PdFe₂O₄ (20 mg) | - | K₂CO₃ (1.5) | Methanol/H₂O | 100 | Not Specified | Not Specified | [10] |

| Aryl Chlorides/Bromides | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | 1,4-Dioxane | 100 | Not Specified | 85-95 | [11] |

Experimental Protocols

The following is a generalized, detailed protocol for the synthesis of 3-Nitro-2-phenylpyridine from 3-bromo-2-nitropyridine and phenylboronic acid. This protocol is adapted from established procedures for similar substrates and may require optimization.[1][6][7]

Materials:

-

3-Bromo-2-nitropyridine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane, anhydrous (4 mL)

-

Water, degassed (1 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-nitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. Sparge the resulting mixture with the inert gas for an additional 15-20 minutes to ensure anaerobic conditions.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Nitro-2-phenylpyridine.

-

Characterization: Confirm the identity and purity of the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and adaptable method for the synthesis of 3-Nitro-2-phenylpyridine. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of this important chemical intermediate. The protocols and data presented in this guide serve as a robust starting point for the development and optimization of this synthesis in both academic and industrial settings. Further exploration into the use of nitro-pyridines as direct coupling partners may offer even more efficient and sustainable synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jsynthchem.com [jsynthchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Effects of the Nitro Group on the Pyridine Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a nitro (NO₂) group onto a pyridine ring profoundly alters its electronic landscape, with significant implications for chemical reactivity, molecular interactions, and biological activity. As one of the most powerful electron-withdrawing groups, the nitro substituent deactivates the pyridine ring towards electrophilic attack while strongly activating it for nucleophilic substitution. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles. Understanding these modifications is critical for professionals in drug design and materials science, where fine-tuning the electronic properties of heterocyclic scaffolds is paramount for developing novel molecules with desired functions.

Fundamental Electronic Effects: Induction and Resonance

The nitro group exerts its powerful electron-withdrawing influence on the pyridine ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it pulls electron density away from the attached carbon atom through the sigma (σ) bond framework. This effect polarizes the C-N bond and is transmitted through the ring, decreasing electron density at all positions.

-

Resonance Effect (-M): The nitro group can participate in the π-system of the pyridine ring, delocalizing the ring's π-electrons onto its own oxygen atoms. This effect is most pronounced when the nitro group is at the ortho (2- or 6-) or para (4-) position relative to the ring nitrogen. This delocalization creates significant partial positive charges (δ+) on the ortho and para carbons, making the ring highly electron-deficient.[1][2]

The combination of these effects makes the nitropyridine ring significantly less electron-rich than unsubstituted pyridine, which governs its chemical behavior.[1]

Quantitative Analysis of Electronic Effects

The electronic influence of the nitro group can be quantified using various physicochemical parameters. These metrics provide a standardized way to compare its effects with other substituents.

The electron-withdrawing nature of the nitro group significantly decreases the basicity of the pyridine ring nitrogen. By pulling electron density away from the nitrogen, it destabilizes the corresponding pyridinium cation, making the parent nitropyridine a weaker base (and its conjugate acid a stronger acid).

| Compound | pKa (Conjugate Acid in H₂O) | Reference |

| Pyridine | 5.23 | [3][4] |

| 3-Nitropyridine | 0.81 | [5] |

| 4-Nitropyridine | 1.61 | [3][6] |

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effect of a substituent on a reaction's rate or equilibrium.[7] The substituent constant (σ) measures the electronic effect of the substituent itself. A positive σ value indicates an electron-withdrawing group. The nitro group possesses one of the highest positive σ values.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -NO₂ | +0.78 | +0.71 |

| -Cl | +0.23 | +0.37 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.07 |

| -OCH₃ | -0.27 | +0.12 |

| Note: Hammett constants are derived from the ionization of substituted benzoic acids and serve as a standard measure of electronic effects.[8] |

Spectroscopic techniques reveal the electron-deficient nature of the nitropyridine ring.

-

NMR Spectroscopy: In ¹H and ¹³C NMR, the strong deshielding caused by the nitro group results in downfield chemical shifts for the ring protons and carbons compared to unsubstituted pyridine. This effect is particularly noticeable for protons and carbons ortho and para to the nitro group.

-

UV-Vis Spectroscopy: The introduction of a nitro group causes a bathochromic (red) shift in the π → π* transitions of the pyridine ring.[9]

| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | λmax (nm) |

| Pyridine | H-2/6: 8.60, H-3/5: 7.24, H-4: 7.64 | C-2/6: 150.0, C-3/5: 123.8, C-4: 136.0 | 251, 257, 263 |

| 4-Nitropyridine | H-2/6: 8.95, H-3/5: 7.80 | C-2/6: 151.0, C-3/5: 120.0, C-4: 155.0 | 275 |

| Note: Data are representative and may vary with solvent and experimental conditions.[9][10] |

Cyclic voltammetry shows that the electron-withdrawing character of the nitro group makes the pyridine ring easier to reduce. This is reflected in a shift of the reduction potential to more positive (less negative) values.[11]

| Complex Series (FeL) | Substituent on Pyridine Ring | Fe(III)/Fe(II) Redox Couple (mV vs. Fc⁺/Fc) | Reference |

| FeL1 | -OCH₃ (Electron Donating) | -540 | [11] |

| FeL6 | -NO₂ (Electron Withdrawing) | -388 | [11] |

Experimental Methodologies

Accurate characterization of electronic effects relies on standardized experimental protocols.

-

Preparation: Prepare a 0.01 M solution of the nitropyridine in deionized water. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titration: Place a known volume (e.g., 25 mL) of the nitropyridine solution in a beaker with a magnetic stirrer. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH after each addition of titrant. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to determine the equivalence point more accurately.

-

Cell Assembly: Assemble a three-electrode electrochemical cell.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

-

-

Solution Preparation: Dissolve the nitropyridine compound in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. De-gas the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen.

-

Measurement: Immerse the electrodes in the solution. Apply a potential waveform using a potentiostat, sweeping the potential from an initial value to a final value and back again.

-

Analysis: The resulting plot of current vs. potential is called a cyclic voltammogram. The reduction potential is typically determined as the midpoint of the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa). The data is often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[11]

Impact on Chemical Reactivity

The electronic perturbation caused by the nitro group dramatically alters the reactivity of the pyridine ring.

The pyridine ring is already less reactive towards electrophiles than benzene due to the electronegative nitrogen atom. The addition of a strongly deactivating nitro group makes EAS reactions extremely difficult, often requiring harsh conditions such as high temperatures.[2][12] When substitution does occur, it is directed to the meta-position (C-3 or C-5) relative to the ring nitrogen, as this avoids placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate.[2]

Conversely, the electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic attack. This is the most significant consequence of nitro-substitution. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The nitro group is essential for stabilizing the negative charge in this intermediate. This reaction is most facile when a good leaving group (e.g., a halide) is positioned ortho or para to the nitro group.[13]

Conclusion

The nitro group is a powerful modulator of the electronic properties of the pyridine ring. Its strong electron-withdrawing inductive and resonance effects render the ring electron-deficient, which decreases basicity, shifts spectroscopic and electrochemical parameters, and fundamentally alters chemical reactivity. While it severely hinders electrophilic substitution, it provides a crucial handle for enabling nucleophilic aromatic substitution reactions, a cornerstone of synthetic strategies in medicinal chemistry and materials science. For researchers and drug developers, a quantitative understanding of these effects is essential for the rational design of novel pyridine-based compounds with tailored electronic features and predictable reactivity profiles.

References

- 1. brainly.com [brainly.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. diva-portal.org [diva-portal.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitropyridine | 1122-61-8 [chemicalbook.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. mdpi.com [mdpi.com]

Biological Activity Screening of Novel 3-Nitro-2-phenylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of novel 3-Nitro-2-phenylpyridine derivatives. This class of compounds holds significant promise in the development of new therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols for key biological assays, presents quantitative data from analogous compounds to guide research, and visualizes relevant biological pathways and experimental workflows.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a phenyl group at the 2-position and a nitro group at the 3-position of the pyridine ring can significantly influence the molecule's electronic properties and three-dimensional structure, leading to enhanced biological activity. Research into analogous compounds, such as 3-nitropyridines and 2-phenylpyridines, has revealed their potential to interact with various biological targets, paving the way for the exploration of 3-Nitro-2-phenylpyridine derivatives as a novel class of therapeutic agents.

Anticancer Activity

Derivatives of 3-nitropyridine have demonstrated potent anticancer effects against a broad range of cancer types. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

Due to the limited availability of specific data for 3-Nitro-2-phenylpyridine derivatives, the following table summarizes the in vitro anticancer activity of analogous pyridine derivatives against various human cancer cell lines. This data serves as a benchmark for screening novel compounds of the target class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazolo[3,4-b]pyridine derivative | HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 |

| Pyrazolo[3,4-b]pyridine derivative | MCF-7 (Breast) | 4.66 | Doxorubicin | 4.57 |

| Pyridine derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | - | - |

| Pyridine derivative H42 | SKOV3 (Ovarian) | 0.87 | - | - |

| Pyridine derivative H42 | A2780 (Ovarian) | 5.4 | - | - |

Note: The data presented are for analogous pyridine derivatives and should be used as a reference for screening novel 3-Nitro-2-phenylpyridine compounds.[1][2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-Nitro-2-phenylpyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the 3-Nitro-2-phenylpyridine derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

Caption: Workflow for in vitro anticancer screening.

Caption: Anticancer mechanism of action.

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for analogous nitro-containing compounds against various bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 3-nitro-phenyl derivative | S. aureus | 16 | Chloramphenicol | 21 |

| 3-nitro-phenyl derivative | C. diphtheriae | 14 | Chloramphenicol | 19 |

| 3-nitro-phenyl derivative | K. pneumoniae | 18 | Chloramphenicol | 20 |

| 3-nitro-phenyl derivative | E. coli | 17 | Chloramphenicol | 19 |

| 3-nitro-phenyl derivative | A. niger | 14 | Nystatin | 13 |

| 3-nitro-phenyl derivative | C. albicans | 10 | Nystatin | 15 |

Note: The data presented are for analogous nitro-phenyl derivatives and should be used as a reference for screening novel 3-Nitro-2-phenylpyridine compounds.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

3-Nitro-2-phenylpyridine derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial testing.

Anti-inflammatory Activity

Certain 3-phenylpyridine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] Selective COX-2 inhibition is a well-established strategy for reducing inflammation while minimizing gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

3-Nitro-2-phenylpyridine derivatives

-

Assay buffer

-

Detection kit (e.g., colorimetric or fluorescent)

Procedure:

-

Enzyme and Compound Incubation: Pre-incubate the COX enzymes with various concentrations of the test compounds.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

-

IC50 Calculation: Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Caption: Anti-inflammatory mechanism.

Conclusion

The 3-Nitro-2-phenylpyridine scaffold represents a promising area for the discovery of novel therapeutic agents with diverse biological activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers to screen and evaluate new derivatives. Further investigation into the structure-activity relationships of this specific class of compounds is warranted to optimize their potency and selectivity for various biological targets, ultimately leading to the development of new and effective treatments for cancer, infectious diseases, and inflammatory conditions.

References

3-Nitro-2-phenylpyridine: A Versatile Scaffold for Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-2-phenylpyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of a nitro group and a phenyl substituent on a pyridine core, offer a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 3-nitro-2-phenylpyridine as a precursor to potent bioactive molecules, with a particular focus on its utility in the development of anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction: The Phenylpyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The introduction of a phenyl group onto the pyridine core creates a phenylpyridine motif, which has been extensively explored for its diverse pharmacological activities. The positional arrangement of the phenyl group and other substituents significantly influences the molecule's biological profile. 3-Nitro-2-phenylpyridine, in particular, serves as a valuable starting material, primarily due to the reactivity of the nitro group, which can be readily transformed into an amino group. This transformation opens up a synthetic gateway to a wide range of fused heterocyclic systems with potent biological activities.

Synthesis of the Core Building Block: 3-Nitro-2-phenylpyridine

The most common and efficient method for the synthesis of 3-nitro-2-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organic halide, offering a robust and high-yielding route to biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Nitro-2-phenylpyridine Synthesis

Materials:

-

2-Chloro-3-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

-

Add the catalyst solution to the main reaction mixture.

-

Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-nitro-2-phenylpyridine.

Key Transformation: Reduction to 2-Phenylpyridin-3-amine

The synthetic utility of 3-nitro-2-phenylpyridine lies in the facile reduction of its nitro group to an amine, yielding 2-phenylpyridin-3-amine. This amine serves as a crucial intermediate for the construction of various heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines.

Experimental Protocol: Reduction of 3-Nitro-2-phenylpyridine

Materials:

-

3-Nitro-2-phenylpyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl) or Acetic Acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

Procedure:

-